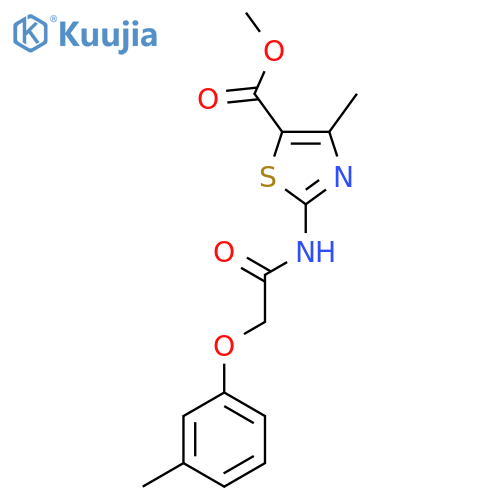

Cas no 430472-10-9 (methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate)

430472-10-9 structure

商品名:methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate

- Oprea1_304670

- CHEMBL1341282

- METHYL 4-METHYL-2-[2-(3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE

- 430472-10-9

- HMS2573N11

- AKOS002163437

- SMR000270017

- AB00113902-01

- SR-01000240140

- methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate

- EN300-18251672

- Methyl 4-methyl-2-(2-(m-tolyloxy)acetamido)thiazole-5-carboxylate

- MLS000679084

- methyl 4-methyl-2-[[2-(3-methylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate

- SR-01000240140-1

- CS-0237337

-

- インチ: 1S/C15H16N2O4S/c1-9-5-4-6-11(7-9)21-8-12(18)17-15-16-10(2)13(22-15)14(19)20-3/h4-7H,8H2,1-3H3,(H,16,17,18)

- InChIKey: RZXFVLILXHWMDT-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC(C)=C1C(=O)OC)NC(COC1=CC=CC(C)=C1)=O

計算された属性

- せいみつぶんしりょう: 320.08307817g/mol

- どういたいしつりょう: 320.08307817g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 407

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 106Ų

methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18251672-0.05g |

methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |

430472-10-9 | 0.05g |

$210.0 | 2023-09-19 | ||

| Enamine | EN300-18251672-0.1g |

methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |

430472-10-9 | 0.1g |

$253.0 | 2023-09-19 | ||

| Aaron | AR01YYYY-50mg |

Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |

430472-10-9 | 50mg |

$314.00 | 2025-03-11 | ||

| 1PlusChem | 1P01YYQM-50mg |

Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |

430472-10-9 | 95% | 50mg |

$312.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308007-50mg |

Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |

430472-10-9 | 98% | 50mg |

¥4536.00 | 2024-05-13 | |

| Aaron | AR01YYYY-250mg |

Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |

430472-10-9 | 95% | 250mg |

$393.00 | 2025-02-14 | |

| 1PlusChem | 1P01YYQM-250mg |

Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate |

430472-10-9 | 95% | 250mg |

$381.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308007-100mg |

Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |

430472-10-9 | 98% | 100mg |

¥5915.00 | 2024-05-13 | |

| Enamine | EN300-18251672-0.25g |

methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |

430472-10-9 | 0.25g |

$267.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308007-250mg |

Methyl 4-methyl-2-[2-(3-methylphenoxy)acetamido]-1,3-thiazole-5-carboxylate |

430472-10-9 | 98% | 250mg |

¥6722.00 | 2024-05-13 |

methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate 関連文献

-

1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

430472-10-9 (methyl 4-methyl-2-2-(3-methylphenoxy)acetamido-1,3-thiazole-5-carboxylate) 関連製品

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量